![molecular formula C9H10ClNO2 B2971379 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide CAS No. 2567-80-8](/img/structure/B2971379.png)
2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(4-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.608 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-hydroxyphenyl)acetamide” is represented by the formula C8H8ClNO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(4-hydroxyphenyl)acetamide” include a molecular weight of 185.608 . The compound has a density of 1.402g/cm^3, a boiling point of 419.4°C at 760 mmHg, and a flash point of 207.4°C .Scientific Research Applications
Radiosynthesis and Herbicide Safeners
Radiosynthesis techniques have been applied to compounds structurally related to 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide for investigating their metabolism and mode of action. Specifically, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized with high specific activity for detailed metabolic studies, indicating potential applications in agricultural chemistry research (Latli & Casida, 1995).
Synthesis and Characterization
The compound's related structures have been synthesized for various applications, including their potential in forming new chemical entities. For instance, methods involving acetylation, methylation, and Fries rearrangement have been developed to synthesize derivatives with potentially significant chemical and biological activities (Teng Da-wei, 2011).
Herbicide Metabolism and Toxicology
Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the metabolic pathways, potentially informing safety and efficacy evaluations of herbicides and related compounds. This research highlights the importance of understanding the metabolic activation pathways leading to the formation of DNA-reactive products (Coleman et al., 2000).
Antimalarial Drug Synthesis
The chemical framework of this compound and related compounds has been explored for the synthesis of antimalarial drugs, demonstrating the potential of these structures in developing therapeutics. Studies have shown that modifications of these compounds can lead to significant antimalarial activity, indicating their importance in medicinal chemistry research (Werbel et al., 1986).
Environmental Analysis and Degradation
Research on the environmental fate of chloroacetamide herbicides, including adsorption, mobility, and degradation studies, helps in understanding the ecological impact of these compounds. Such studies are crucial for assessing the environmental safety of herbicides and related chemicals, guiding regulatory decisions and environmental protection efforts (Peter & Weber, 1985).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(9(13)6-10)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKEEHKIGDIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.